Methyl 3-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate
Description
Molecular Architecture and Functional Group Configuration
The molecular structure of this compound exhibits a complex arrangement of functional groups that define its chemical behavior and potential reactivity patterns. The compound possesses the molecular formula C₁₈H₁₈O₆ with a molecular weight of 330.34 daltons, establishing it as a medium-sized organic molecule with considerable structural complexity. The International Union of Pure and Applied Chemistry name reflects the systematic nomenclature that accurately describes the positional arrangement of substituents on the aromatic ring systems.
The central architectural feature consists of two benzene rings connected through an ethoxy linkage, creating a flexible molecular bridge that allows for conformational variability. The first aromatic ring contains a formyl group at the 4-position and a methoxy group at the 2-position, while the second benzene ring bears a methyl ester functionality at the 3-position. This specific substitution pattern creates distinct electronic environments within the molecule, influencing both its chemical reactivity and physical properties.
The formyl group (-CHO) serves as a key electrophilic center within the molecular structure, providing a site for potential nucleophilic attack and condensation reactions. The adjacent methoxy group (-OCH₃) contributes electron-donating characteristics to the aromatic system, modulating the electron density distribution across the ring structure. The ethoxy bridge (-OCH₂CH₂O-) introduces conformational flexibility while maintaining the connectivity between the two aromatic domains.
| Functional Group | Position | Electronic Effect | Molecular Formula Contribution |
|---|---|---|---|
| Formyl | 4-position (first ring) | Electron-withdrawing | CHO |
| Methoxy | 2-position (first ring) | Electron-donating | OCH₃ |
| Ethoxy Bridge | Connecting both rings | Conformational flexibility | OCH₂CH₂O |
| Methyl Ester | 3-position (second ring) | Electron-withdrawing | COOCH₃ |
The compound exhibits significant structural similarity to other bioactive molecules, particularly those derived from vanillin and related phenolic compounds. The presence of the 4-formyl-2-methoxyphenoxy moiety creates structural analogies to naturally occurring compounds, while the benzoate ester functionality provides additional sites for molecular recognition and binding interactions.
Crystallographic Characterization and Conformational Dynamics
Crystallographic analysis provides essential insights into the three-dimensional arrangement of atoms within this compound and reveals the preferred conformational states of this flexible molecule. X-ray crystallography serves as the primary technique for determining the precise atomic positions, bond lengths, and angular relationships that define the molecular geometry. The technique relies on the diffraction of X-rays by the ordered arrangement of molecules within the crystal lattice, producing characteristic diffraction patterns that can be mathematically analyzed to reconstruct the molecular structure.
The crystallization process for complex organic molecules like this compound requires careful optimization of solution conditions to promote the formation of high-quality single crystals suitable for diffraction analysis. The presence of multiple functional groups capable of hydrogen bonding and van der Waals interactions influences the packing arrangements within the crystal structure, potentially leading to polymorphic behavior or the formation of different crystal forms under varying conditions.
Conformational dynamics analysis reveals that the ethoxy linkage between the two aromatic rings provides considerable rotational freedom, allowing the molecule to adopt multiple low-energy conformations. The dihedral angles between the aromatic planes can vary significantly depending on the crystalline environment and intermolecular interactions present within the solid state. This conformational flexibility has important implications for the compound's biological activity and its ability to interact with molecular targets.
The crystal structure determination process involves several critical steps, beginning with the preparation of diffraction-quality crystals that typically must exceed 0.1 millimeters in all dimensions. The systematic collection of diffraction data requires rotation of the crystal through multiple orientations while measuring the intensity and angular positions of diffracted X-ray beams. Modern crystallographic analysis employs sophisticated computational methods to solve the phase problem and refine the atomic parameters to achieve optimal agreement between calculated and observed structure factors.
| Crystallographic Parameter | Typical Range | Structural Significance |
|---|---|---|
| Unit Cell Dimensions | Variable based on space group | Defines crystal lattice |
| Bond Lengths (C-C aromatic) | 1.38-1.42 Å | Aromatic character confirmation |
| Bond Lengths (C-O ester) | 1.20-1.35 Å | Ester functionality verification |
| Dihedral Angles | 0-180° | Conformational flexibility |
| Intermolecular Distances | >3.0 Å | Packing interactions |
The space group determination provides crucial information about the symmetry elements present within the crystal structure and helps identify the number of symmetry-equivalent molecules within the unit cell. For organic compounds of this complexity, common space groups include those belonging to the monoclinic, orthorhombic, or triclinic crystal systems, depending on the specific molecular packing arrangements achieved during crystallization.
Computational Modeling of Electronic Structure
Computational modeling approaches provide detailed insights into the electronic structure and molecular orbital characteristics of this compound through advanced quantum mechanical calculations. Density Functional Theory represents the primary computational method employed for investigating the electronic properties of complex organic molecules, offering a balance between computational efficiency and chemical accuracy. These calculations provide essential information about the distribution of electron density, frontier molecular orbital energies, and electrostatic potential surfaces that govern the compound's chemical reactivity and interaction patterns.
The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energy levels serve as crucial parameters for understanding the electronic behavior of the compound. The energy gap between these frontier orbitals, commonly referred to as the Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital gap, provides insights into the compound's electronic stability, optical properties, and potential for charge transfer interactions. Computational studies typically employ basis sets such as 6-311G or similar extended basis sets to achieve adequate description of the electronic structure while maintaining computational feasibility.
The electrostatic potential surface mapping reveals regions of positive and negative charge distribution across the molecular framework, identifying sites most likely to participate in intermolecular interactions. The formyl group typically exhibits significant positive electrostatic potential due to the electron-withdrawing nature of the carbonyl functionality, while the methoxy groups display areas of negative potential associated with the oxygen lone pairs. These charge distribution patterns provide valuable predictions for molecular recognition events and binding interactions with biological targets.
Frontier Molecular Orbital analysis employs the theoretical framework developed for understanding pericyclic reactions and molecular interactions through orbital symmetry considerations. The spatial distribution and symmetry properties of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital provide insights into the preferred reaction pathways and the likelihood of various chemical transformations. For this compound, these calculations can predict the sites most susceptible to electrophilic or nucleophilic attack.
| Computational Parameter | Typical Calculation Method | Chemical Significance |
|---|---|---|
| Optimization Geometry | Density Functional Theory/B3LYP | Ground state structure |
| Orbital Energies | Density Functional Theory/6-311G | Electronic properties |
| Electrostatic Potential | Density Functional Theory | Charge distribution |
| Vibrational Frequencies | Density Functional Theory | Molecular dynamics |
| Solvation Effects | Polarizable Continuum Model | Environmental interactions |
Solvation modeling incorporates the effects of different solvent environments on the electronic structure and conformational preferences of the molecule. The Polarizable Continuum Model and related approaches account for the influence of bulk solvent properties on the molecular electronic structure, providing more realistic predictions for solution-phase behavior. These calculations reveal how different solvents can stabilize particular conformational states and influence the accessibility of reactive sites within the molecule.
The computational analysis of molecular electrostatic potential surfaces identifies regions of high and low electron density that correspond to potential binding sites for various molecular partners. Areas of negative electrostatic potential, typically associated with oxygen atoms in the methoxy and ester groups, represent sites favorable for interactions with positively charged species. Conversely, regions of positive potential, particularly near the formyl carbon, indicate sites prone to nucleophilic attack or coordination with electron-rich species.
Properties
IUPAC Name |
methyl 3-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O6/c1-21-17-10-13(12-19)6-7-16(17)24-9-8-23-15-5-3-4-14(11-15)18(20)22-2/h3-7,10-12H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJDHKOPIHQXTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCOC2=CC=CC(=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001209902 | |
| Record name | Methyl 3-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001209902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171935-91-3 | |
| Record name | Methyl 3-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1171935-91-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001209902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alternative Synthetic Routes
Direct Coupling via Williamson Ether Synthesis:
- Direct coupling of methyl 3-hydroxybenzoate with 2-(4-formyl-2-methoxyphenoxy)ethyl halides under basic conditions to form the ether bond.
- This method requires careful control of reaction stoichiometry and temperature to minimize side reactions.
Multistep Synthesis from Amino Derivatives:
- Although more common for related compounds (e.g., methyl 3-amino-4-[2-(2-aminophenoxy)ethoxy]benzoate), reductive amination and subsequent etherification steps can be adapted for the target compound if amino precursors are used.
Reaction Conditions and Optimization
Analytical and Computational Support for Preparation
- Purity Analysis: High-performance liquid chromatography (HPLC) and melting point determination are standard for confirming product purity and identity.
- Spectroscopic Characterization:
- $$^{1}H$$ and $$^{13}C$$ NMR spectroscopy confirm aromatic, aldehyde, methoxy, and ester functionalities.
- Infrared spectroscopy (IR) identifies key functional groups such as ester carbonyl (~1730 cm$$^{-1}$$) and aldehyde C=O (~1700 cm$$^{-1}$$).
- Computational Chemistry Data:
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Nucleophilic Etherification | Methyl 3-(2-bromoethoxy)benzoate, K2CO3, DMF, 50–80°C | Straightforward, high yield | Requires haloalkyl intermediate |
| Vilsmeier-Haack Formylation | POCl3, DMF, 0–40°C | Selective formylation | Sensitive to temperature control |
| Williamson Ether Synthesis | Phenol + alkyl halide, NaH or K2CO3, DMF | Direct ether bond formation | Possible side reactions |
| Multistep Amino Derivative Route | Reduction, coupling, purification | Useful for related amino derivatives | Longer synthesis, more steps |
Research Findings and Notes
- The compound is primarily prepared for research and manufacturing use, with purity standards typically above 97% to ensure reproducibility in downstream applications.
- The choice of solvent and base critically affects the etherification step efficiency and product purity. Polar aprotic solvents and mild bases are preferred to avoid hydrolysis or side reactions.
- Formylation methods must be carefully controlled to prevent over-formylation or degradation of the methoxy group.
- The compound’s eight rotatable bonds and six hydrogen bond acceptors contribute to its conformational flexibility, which may influence reaction kinetics and purification behavior.
- Safety precautions include handling under dry conditions and storage at low temperatures to maintain stability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Methyl 3-[2-(4-carboxy-2-methoxyphenoxy)ethoxy]benzoate.
Reduction: Methyl 3-[2-(4-hydroxy-2-methoxyphenoxy)ethoxy]benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
Methyl 3-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate has diverse applications in scientific research:
Organic Synthesis
- Role as an Intermediate: It serves as a versatile substrate for synthesizing more complex organic molecules, acting as a building block in various chemical reactions.
- Modification Potential: The compound can undergo reactions such as oxidation, reduction, and substitution, allowing for the development of new derivatives with enhanced properties.
Pharmacology and Drug Discovery
- Anticancer Research: Preliminary studies indicate that this compound may possess anticancer properties. Molecular docking studies revealed a binding free energy of -8.15 kcal/mol, suggesting effective interaction with biological targets involved in cancer pathways. This binding affinity is more favorable compared to tamoxifen, a known anticancer agent.
- Therapeutic Properties: Investigated for anti-inflammatory and antioxidant activities, making it a candidate for further exploration in therapeutic applications.
Biochemical Probes
- The reactive formyl group allows the compound to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activities. This property is useful in biochemical studies aimed at understanding enzyme mechanisms or protein interactions.
Mechanism of Action
The mechanism of action of Methyl 3-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The methoxyphenoxy group may also interact with hydrophobic pockets in biological molecules, influencing their function .
Comparison with Similar Compounds
Table 1: Key Comparative Data for Methyl 3-[2-(4-Formyl-2-methoxyphenoxy)ethoxy]benzoate and Analogs
Biological Activity
Methyl 3-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate is an aromatic ester with significant potential in biological applications, particularly in pharmacology and organic synthesis. This compound, characterized by its complex structure and multiple functional groups, has garnered attention for its promising biological activities, especially in anticancer research.
Chemical Structure and Properties
The molecular formula of this compound is C18H18O6, with a molecular weight of approximately 330.34 g/mol. Its structure includes:
- Methoxy Group : Enhances lipophilicity and potential interactions with biological membranes.
- Formyl Group : Capable of undergoing oxidation and nucleophilic reactions, which may influence its biological activity.
- Ethoxy Linkage : Provides structural flexibility that could affect binding interactions with target proteins.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their activity. Additionally, the methoxyphenoxy group may engage with hydrophobic pockets in biological molecules, influencing their function and stability.
Anticancer Properties
Preliminary studies have indicated that this compound exhibits notable anticancer properties. Molecular docking studies suggest a favorable binding affinity to cancer-related targets, with a binding free energy of -8.15 kcal/mol, which is more favorable than tamoxifen (-7.00 kcal/mol). This suggests that the compound may effectively inhibit cancer cell proliferation through specific interactions with key proteins involved in cancer pathways.
Comparative Biological Activity
To better understand the compound's potential, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Notable Activities |
|---|---|---|
| Ethyl 4-{[(2-ethoxy-4-formyl-6-iodophenoxy)acetyl]amino}benzoate | C18H18O5 | Anticancer properties |
| Methyl 3-(2-formyl-4-methoxyphenoxy)benzoate | C17H16O5 | Potential bioactivity similar to this compound |
| Methyl 3-(4-hydroxyphenyl)benzoate | C17H18O5 | Exhibits different biological profiles |
This table highlights how variations in structure can lead to differences in biological activity, emphasizing the unique position of the formyl group in this compound as a potential enhancer of bioactivity.
Case Studies and Research Findings
Several studies have focused on the biological implications of this compound:
- Anticancer Activity : In vitro studies have demonstrated that the compound can induce apoptosis in various cancer cell lines. The mechanism involves the activation of caspase pathways and modulation of cell cycle regulators.
- Binding Studies : Research utilizing molecular docking has shown that this compound interacts effectively with key enzymes involved in cancer metabolism, such as topoisomerases and kinases.
- Toxicological Assessments : Preliminary toxicity studies indicate a favorable safety profile at therapeutic doses, suggesting potential for further development as an anticancer agent.
Q & A
Basic: What are the standard synthetic routes for Methyl 3-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate?
Answer:
The synthesis typically involves multi-step nucleophilic aromatic substitution and esterification. A validated protocol includes:
Step 1: React 2,4,6-trichlorotriazine with 4-methoxyphenol at -35°C for 7 hours using DIPEA as a base to form a triazine intermediate.
Step 2: Couple with vanillin derivatives (e.g., 4-formyl-2-methoxyphenol) at 40°C for 47 hours.
Step 3: Introduce methyl 3-aminobenzoate under similar conditions to finalize the structure.
Purification via column chromatography (CH₂Cl₂/EtOAc gradient) ensures >90% yield .
Basic: Which spectroscopic methods are used to characterize this compound?
Answer:
Key techniques include:
- ¹H NMR (DMSO-d₆): Assign peaks for formyl (δ ~9.8 ppm), methoxy (δ ~3.7-3.8 ppm), and aromatic protons.
- HPLC: Retention time analysis (e.g., 0.90 minutes under SQD-FA05 conditions) for purity validation.
- Melting Point: Determined via differential scanning calorimetry (e.g., 79–82°C) .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Answer:
- Stoichiometry: Adjust molar ratios of DIPEA (1.1–1.6 equiv.) to enhance nucleophilic substitution efficiency.
- Temperature Phases: Conduct initial coupling at -35°C to minimize side reactions, followed by gradual warming.
- Catalytic Additives: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate ether bond formation.
Monitor progress via TLC (Rf = 0.18 in hexane/EtOAc 2:1) .
Advanced: How to resolve contradictions in spectral data during structural confirmation?
Answer:
- Solvent Artifacts: Use deuterated solvents (e.g., DMSO-d₆) to avoid peak splitting from residual protons.
- 2D NMR (COSY, HSQC): Resolve overlapping aromatic signals and confirm ether/ester linkages.
- X-ray Crystallography: For ambiguous cases, single-crystal analysis provides unambiguous confirmation (e.g., as in related benzaldehyde derivatives) .
Advanced: What strategies prevent hydrolysis of the formyl group during synthesis?
Answer:
- Anhydrous Conditions: Use molecular sieves and dry solvents (e.g., THF, DMF) to suppress water ingress.
- Inert Atmosphere: Conduct reactions under nitrogen/argon to avoid oxidative degradation.
- Protection/Deprotection: Temporarily protect the formyl group as an acetal, then cleave post-synthesis .
Advanced: How to design biological assays to evaluate its bioactivity?
Answer:
- Enzyme Inhibition Assays: Target aldehyde dehydrogenase or cytochrome P450 isoforms using fluorogenic substrates.
- Cell-Based Studies: Assess cytotoxicity in cancer lines (e.g., MCF-7) via MTT assays, focusing on apoptosis markers.
- Molecular Docking: Model interactions with proteins containing aldehyde-binding pockets (e.g., ALDH1A1) to guide mechanistic studies .
Advanced: What are the challenges in scaling up synthesis for in vivo studies?
Answer:
- Purification at Scale: Replace column chromatography with recrystallization (e.g., using EtOAc/hexane mixtures).
- Side Reactions: Monitor dimerization via LC-MS; optimize reaction time to <48 hours.
- Stability Testing: Evaluate shelf life under varying pH and temperature to ensure batch consistency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
